- pH optimization of nucleophilic reactions in waterJournal of the American Chemical Society, 1992, 114(8), 3028-33,
Cas no 94-66-6 (2-(prop-2-en-1-yl)cyclohexan-1-one)

94-66-6 structure
Nome do Produto:2-(prop-2-en-1-yl)cyclohexan-1-one
2-(prop-2-en-1-yl)cyclohexan-1-one Propriedades químicas e físicas
Nomes e Identificadores
-
- 2-allylcyclohexan-1-one
- 2-Allylcyclohexanone
- 2-prop-2-enylcyclohexan-1-one
- o-Allylcyclohexanone
- Cyclohexanone,2-(2-propenyl)- (9CI)
- Cyclohexanone, 2-allyl- (6CI,7CI,8CI)
- 2-(2-Propenyl)-Cyclohexanone
- NSC 128921
- Cyclohexanone, 2-(2-propenyl)-
- Cyclohexanone, 2-allyl-
- Cyclohexanone, 2-(2-propen-1-yl)-
- 2-(2-Propenyl)cyclohexanone
- UPGHEUSRLZSXAE-UHFFFAOYSA-N
- 2-(prop-2-en-1-yl)cyclohexan-1-one
- NSC128921
- 2-allyl-cyclohexanone
- 2-allyl cyclohexanone
- 2-allyl-cyclohexan-1-one
- Cyclohexanone, 2-allyl- (8CI)
- 2-(prop-2-en-
- 2-(2-Propen-1-yl)cyclohexanone (ACI)
- Cyclohexanone, 2-(2-propenyl)- (9CI)
- Cyclohexanone, 2-allyl- (6CI, 7CI, 8CI)
- F8882-7572
- EN300-268221
- 2-(prop-2-en-1-yl)cyclohexanone
- STL301914
- 2-Allylcyclohexanone, >/=97%
- SY052152
- SCHEMBL528992
- AS-35729
- AI3-07009
- EINECS 202-352-2
- MFCD00043548
- DB-057518
- InChI=1/C9H14O/c1-2-5-8-6-3-4-7-9(8)10/h2,8H,1,3-7H
- 2-(2-propenyl)-cyclohexanon
- 94-66-6
- 2-Allylcyclohexanone, 97%
- AKOS009156864
- NSC-128921
- CS-0204777
- DTXSID90883283
- A2230
- NS00040992
-
- MDL: MFCD00043548
- Inchi: 1S/C9H14O/c1-2-5-8-6-3-4-7-9(8)10/h2,8H,1,3-7H2
- Chave InChI: UPGHEUSRLZSXAE-UHFFFAOYSA-N
- SMILES: O=C1C(CC=C)CCCC1
Propriedades Computadas
- Massa Exacta: 138.10400
- Massa monoisotópica: 138.104
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 1
- Contagem de Átomos Pesados: 10
- Contagem de Ligações Rotativas: 2
- Complexidade: 138
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 1
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Carga de Superfície: 0
- Contagem de Tautomeros: 3
- XLogP3: 2.1
- Superfície polar topológica: 17.1
Propriedades Experimentais
- Cor/Forma: Light yellow transparent liquid
- Densidade: 0.927 g/mL at 25 °C(lit.)
- Ponto de Fusão: No date available
- Ponto de ebulição: 94°C/23mmHg(lit.)
- Ponto de Flash: Fahrenheit: 235.4 ° f
Celsius: 113 ° c - Índice de Refracção: n20/D 1.469(lit.)
- Coeficiente de partição da água: Insoluble
- PSA: 17.07000
- LogP: 2.32180
- FEMA: 2909
- Pressão de vapor: 0.4±0.4 mmHg at 25°C
- Solubilidade: Insoluble in water
2-(prop-2-en-1-yl)cyclohexan-1-one Informações de segurança
-
Símbolo:
- Pedir:warning
- Palavra de Sinal:Warning
- Declaração de perigo: H302+H312+H332-H315-H319
- Declaração de Advertência: P261-P264-P270-P271-P280-P301+P312+P330-P302+P352+P312+P362+P364-P304+P340+P312-P305+P351+P338+P337+P313-P501
- Número de transporte de matérias perigosas:UN 3077
- WGK Alemanha:3
- Código da categoria de perigo: 20/21/22-36/37/38
- Instrução de Segurança: S22-S26-S36/37/39-S45
-
Identificação dos materiais perigosos:
- Frases de Risco:R20/21/22; R36/37/38
- Condição de armazenamento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-(prop-2-en-1-yl)cyclohexan-1-one Dados aduaneiros
- CÓDIGO SH:2914299000
- Dados aduaneiros:
China Customs Code:
2914299000Overview:
2914299000. Other cycloalkanones without other oxygen-containing groups\Cyclic enone or cyclic terpenone. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
2914299000. other cyclanic, cyclenic or cyclotherpenic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
2-(prop-2-en-1-yl)cyclohexan-1-one Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1275447-5g |
2-Allylcyclohexanone |
94-66-6 | 98% | 5g |
¥729.00 | 2024-04-24 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | A2230-5G |
2-Allylcyclohexanone |
94-66-6 | >97.0%(GC) | 5g |
¥550.00 | 2024-04-15 | |
abcr | AB262315-25 g |
2-Allylcyclohexanone, 96%; . |
94-66-6 | 96% | 25g |
€346.80 | 2023-01-25 | |
Enamine | EN300-268221-1.0g |
2-(prop-2-en-1-yl)cyclohexan-1-one |
94-66-6 | 95.0% | 1.0g |
$19.0 | 2025-03-21 | |
eNovation Chemicals LLC | D757264-25g |
2-Allylcyclohexanone |
94-66-6 | 97.0% | 25g |
$365 | 2023-05-17 | |
BAI LING WEI Technology Co., Ltd. | 206539-1G |
2-Allylcyclohexanone, 97% |
94-66-6 | 97% | 1G |
¥ 233 | 2022-04-26 | |
BAI LING WEI Technology Co., Ltd. | 206539-25G |
2-Allylcyclohexanone, 97% |
94-66-6 | 97% | 25G |
¥ 2328 | 2022-04-26 | |
eNovation Chemicals LLC | D757264-5g |
2-Allylcyclohexanone |
94-66-6 | 97.0% | 5g |
$140 | 2024-06-07 | |
Apollo Scientific | OR963660-5g |
2-Allylcyclohexanone |
94-66-6 | 95% | 5g |
£175.00 | 2025-02-20 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | WG461-5g |
2-(prop-2-en-1-yl)cyclohexan-1-one |
94-66-6 | 97.0%(GC) | 5g |
¥990.0 | 2022-05-30 |
2-(prop-2-en-1-yl)cyclohexan-1-one Método de produção
Synthetic Routes 1
Condições de reacção
Referência
Synthetic Routes 2
Condições de reacção
1.1 Reagents: Potassium hydride
1.2 Reagents: Triethylborane
1.3 -
1.2 Reagents: Triethylborane
1.3 -
Referência
- Potassium hydridee-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, 1, 1-5,
Synthetic Routes 3
Condições de reacção
1.1 Catalysts: Cupric chloride Solvents: Acetonitrile , Tetrahydrofuran , Water
1.2 Reagents: Ammonia
1.2 Reagents: Ammonia
Referência
- Copper(II) chloride mediated racemization-free hydrolysis of α-alkylated ketone SAMP-hydrazonesSynthetic Communications, 1999, 29(1), 27-33,
Synthetic Routes 4
Condições de reacção
1.1 Reagents: Triphenylphosphine , Zinc bromide Catalysts: Palladium diacetate Solvents: Dichloromethane ; 15 min, reflux
1.2 Solvents: Dichloromethane ; 5 h, reflux
1.2 Solvents: Dichloromethane ; 5 h, reflux
Referência
- Direct palladium-catalyzed allylic alkylations of alcohols with enamines: Synthesis of homoallyl ketonesTetrahedron Letters, 2017, 58(26), 2525-2529,
Synthetic Routes 5
Condições de reacção
1.1 Reagents: Triphenylphosphine Catalysts: (T-4)-Tetrakis(triethyl phosphite-κP)nickel Solvents: Tetrahydrofuran ; 65 °C
Referência
- Tetrakis(triethyl phosphite)nickel(0)e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1,,
Synthetic Routes 6
Condições de reacção
1.1 Reagents: Sodium ethoxide Solvents: Ethanol ; 1 h, rt
1.2 30 min, rt; 3 - 5 h, reflux; reflux → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; 2 h, rt → reflux
1.2 30 min, rt; 3 - 5 h, reflux; reflux → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; 2 h, rt → reflux
Referência
- Synthesis of angularly fused (homo)triquinane-type hydantoins as precursors of bicyclic prolinesSynthesis, 2016, 48(3), 387-393,
Synthetic Routes 7
Condições de reacção
1.1 Reagents: Lithium diisopropylamide Solvents: Ethylbenzene , Tetrahydrofuran , Heptane ; 20 min, -78 °C
1.2 -78 °C; -78 °C → rt; 0.5 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 -78 °C; -78 °C → rt; 0.5 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
Referência
- Platinum(IV)-Catalyzed Synthesis of Unsymmetrical Polysubstituted Benzenes via Intramolecular Cycloaromatization ReactionAdvanced Synthesis & Catalysis, 2015, 357(13), 2803-2808,
Synthetic Routes 8
Synthetic Routes 9
Condições de reacção
1.1 Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium , 1,1-Bis(diphenylphosphino)ferrocene Solvents: Methanol ; 1 h, rt
1.2 10 min, rt
1.3 Reagents: Pyrrolidine ; 4 h, rt
1.4 Reagents: Ammonium chloride Solvents: Water ; cooled
1.2 10 min, rt
1.3 Reagents: Pyrrolidine ; 4 h, rt
1.4 Reagents: Ammonium chloride Solvents: Water ; cooled
Referência
- Process for conversion C-N bond into C-C bond by Pd catalyzed allylic substitution reaction, China, , ,
Synthetic Routes 10
Condições de reacção
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran , Hexamethylphosphoramide
1.2 Reagents: Methyllithium
1.3 -
1.2 Reagents: Methyllithium
1.3 -
Referência
- Alkylation and silylation of the aluminum enolates generated by hydroalumination of α,β-unsaturated carbonyl compoundsJournal of Organic Chemistry, 1987, 52(3), 439-43,
Synthetic Routes 11
Condições de reacção
1.1 Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium , 1,1-Bis(diphenylphosphino)ferrocene Solvents: Methanol ; 1 h, rt
1.2 10 min, rt
1.3 Catalysts: Pyrrolidine ; 3 h, 20 °C
1.4 Reagents: Ammonium chloride Solvents: Water ; cooled
1.2 10 min, rt
1.3 Catalysts: Pyrrolidine ; 3 h, 20 °C
1.4 Reagents: Ammonium chloride Solvents: Water ; cooled
Referência
- Palladium-catalyzed allylic alkylation of simple ketones with allylic alcohols and its mechanistic studyAngewandte Chemie, 2014, 53(26), 6776-6780,
Synthetic Routes 12
Condições de reacção
1.1 Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium , 1,1-Bis(diphenylphosphino)ferrocene Solvents: Methanol ; 1 h, 20 °C
1.2 10 min, 20 °C
1.3 Reagents: Pyrrolidine ; 3 h, 20 °C
1.4 Reagents: Ammonium chloride Solvents: Water ; cooled
1.2 10 min, 20 °C
1.3 Reagents: Pyrrolidine ; 3 h, 20 °C
1.4 Reagents: Ammonium chloride Solvents: Water ; cooled
Referência
- C-N Bond Cleavage of Allylic Amines via Hydrogen Bond Activation with Alcohol Solvents in Pd-Catalyzed Allylic Alkylation of Carbonyl CompoundsJournal of the American Chemical Society, 2011, 133(48), 19354-19357,
Synthetic Routes 13
Condições de reacção
1.1 Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Dimethyl sulfoxide
1.2 -
1.3 -
1.4 Catalysts: DL-Proline ; 20 h, 70 °C
1.2 -
1.3 -
1.4 Catalysts: DL-Proline ; 20 h, 70 °C
Referência
- Dual palladium- and proline-catalyzed allylic alkylation of enolizable ketones and aldehydes with allylic alcoholsOrganic Letters, 2009, 11(6), 1453-1456,
Synthetic Routes 14
Condições de reacção
1.1 Solvents: Benzene
Referência
- A new route to the prostaglandin skeleton via radical alkylation. Synthesis of 6-oxoprostaglandin E1Journal of the American Chemical Society, 1988, 110(14), 4815-17,
Synthetic Routes 15
Condições de reacção
1.1 Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium , 1,1-Bis(diphenylphosphino)ferrocene Solvents: Methanol ; 1 h, rt
1.2 10 min, rt
1.3 Catalysts: Pyrrolidine ; 4 h, rt
1.4 Reagents: Ammonium chloride Solvents: Water ; 0 °C
1.2 10 min, rt
1.3 Catalysts: Pyrrolidine ; 4 h, rt
1.4 Reagents: Ammonium chloride Solvents: Water ; 0 °C
Referência
- Hydrogen-Bond-Activated Palladium-Catalyzed Allylic Alkylation via Allylic Alkyl Ethers: Challenging Leaving GroupsOrganic Letters, 2014, 16(6), 1570-1573,
Synthetic Routes 16
Condições de reacção
1.1 Reagents: p-Toluenesulfonic acid Solvents: Toluene
Referência
- 2-AllylcyclohexanoneOrganic Syntheses, 1962, 42, 14-16,
Synthetic Routes 17
Condições de reacção
1.1 Reagents: p-Toluenesulfonic acid Solvents: 2,2-Dimethoxypropane ; 150 °C
Referência
- An epoxide ring-opening approach for a short and stereoselective synthesis of icetexane diterpenoidsTetrahedron Letters, 2010, 51(4), 686-688,
Synthetic Routes 18
Condições de reacção
1.1 Catalysts: Triphenylphosphine
Referência
- Synthesis of γ,δ-unsaturated ketones by the intramolecular decarboxylative allylation of allyl β-keto carboxylates and alkenyl allyl carbonates catalyzed by molybdenum, nickel, and rhodium complexesChemistry Letters, 1984, (10), 1721-4,
Synthetic Routes 19
Condições de reacção
1.1 Reagents: Potassium hydride Solvents: Tetrahydrofuran ; rt
1.2 Reagents: Triethylborane ; rt
1.3 rt
1.4 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Triethylborane ; rt
1.3 rt
1.4 Reagents: Sodium hydroxide Solvents: Water
Referência
- Triethylboranee-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, 1, 1-16,
Synthetic Routes 20
Condições de reacção
1.1 Solvents: 1,4-Dioxane ; 0 °C; 4 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; 3 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; 3 h, reflux
Referência
- Chemoenzymatic route to optically active dihydroxy cyclopenta[b]naphthalenones; precursors for decalin-based bioactive natural productsTetrahedron: Asymmetry, 2017, 28(1), 118-124,
2-(prop-2-en-1-yl)cyclohexan-1-one Raw materials
- (2S)-2-(Methoxymethyl)-N-[2-(2-propen-1-yl)cyclohexylidene]-1-pyrrolidinamine
- ethyl 2-oxocyclohexane-1-carboxylate
- 4-(Cyclohex-1-en-1-yl)morpholine
- 1-Propene, 3-propoxy-
- Cyclohexanone, 2-(phenylseleno)-
- Pyrrolidine, 1-(2-propenyl)-
- Allyl acetate
- 1-Pyrrolidino-1-cyclohexene
- cyclohex-2-en-1-one
- Cyclohexanone, 2-acetyl-2-(2-propenyl)-
- Carbonic acid, 1-cyclohexen-1-yl 2-propenyl ester
- cyclohexanone diallylacetal
- Allyltributyltin
2-(prop-2-en-1-yl)cyclohexan-1-one Preparation Products
2-(prop-2-en-1-yl)cyclohexan-1-one Literatura Relacionada
-
Federico Maria Cecchinelli,Giuseppe Celentano,Alessandra Puglisi,Nicoletta Gaggero Org. Biomol. Chem. 2020 18 671
-
Michelle J. Fuentes,Richard J. Bognanno,William G. Dougherty,Walter J. Boyko,W. Scott Kassel,Timothy J. Dudley,Jared J. Paul Dalton Trans. 2012 41 12514
-
Rama Heng,Samir Z. Zard Org. Biomol. Chem. 2011 9 3396
-
Dimitri Perusse,Michael J. Smanski Med. Chem. Commun. 2019 10 951
-
John J. Eisch Dalton Trans. 2015 44 6671
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Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:94-66-6)2-(prop-2-en-1-yl)cyclohexan-1-one

Pureza:99%/99%/99%/99%
Quantidade:10g/50g/25g/5g
Preço ($):190.0/761.0/326.0/292.0